molecular formula C8H7NO B1198888 p-Tolyl isocyanate CAS No. 622-58-2

p-Tolyl isocyanate

Cat. No.: B1198888
CAS No.: 622-58-2
M. Wt: 133.15 g/mol
InChI Key: MGYGFNQQGAQEON-UHFFFAOYSA-N
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Description

p-Tolyl isocyanate, also known as 4-Methylphenyl isocyanate, is an organic compound with the molecular formula CH₃C₆H₄NCO. It is a colorless to yellow liquid that is primarily used as a building block in organic synthesis. This compound is known for its reactivity with various nucleophiles, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

Target of Action

p-Tolyl isocyanate primarily targets human serum albumin . This protein plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs, in the human body.

Mode of Action

This compound interacts with human serum albumin to form an antigen . This antigen formation is significant in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate .

Biochemical Pathways

It’s known that the compound plays a role in thereductive carbonylation of nitrobenzene in DMF medium . This process involves the conversion of nitrobenzene, a toxic and potentially carcinogenic compound, into less harmful substances.

Result of Action

The primary result of this compound’s action is the formation of an antigen that can be used to detect IgE antibodies in individuals hypersensitive to toluene diisocyanate . This could potentially lead to the development of allergic reactions in sensitive individuals.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound should be stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

p-Tolyl isocyanate plays a significant role in biochemical reactions due to its high reactivity with nucleophiles such as amines, alcohols, and thiols. It interacts with enzymes, proteins, and other biomolecules primarily through the formation of urea, carbamate, and thiocarbamate linkages. For instance, this compound reacts with human serum albumin to form an antigen, which is useful in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate . Additionally, it has been used to study the catalytic role of supported Rhodium (I) complex toward the reductive carbonylation of nitrobenzene in DMF medium .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with nucleophiles allows it to form stable adducts with cellular proteins, potentially altering their function and leading to cellular stress or apoptosis. Furthermore, this compound has been shown to interact with cholinesterases, affecting their activity and potentially disrupting neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It forms stable adducts with nucleophilic amino acid residues in proteins, such as lysine, cysteine, and serine. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For example, this compound has been shown to inhibit cholinesterases by forming reversible covalent bonds with the enzyme’s active site . Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to moisture or high temperatures. Over time, the degradation products of this compound may also exert biological effects, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that this compound can cause sustained cellular stress and inflammation, which may persist even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation or sensitization, while higher doses can lead to more severe toxic effects, such as respiratory distress, skin burns, and systemic toxicity . In animal studies, threshold effects have been observed, with certain doses required to elicit specific biological responses. Toxic or adverse effects at high doses include acute toxicity, organ damage, and immune system sensitization .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules. These metabolic reactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. For example, this compound can bind to serum albumin, facilitating its transport through the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it may interact with proteins involved in protein folding and stress responses . This localization can influence the compound’s biological effects and its potential to cause cellular damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of p-toluidine with phosgene. The reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate .

Industrial Production Methods: In industrial settings, this compound is often produced by the phosgenation of p-toluidine. This process involves the reaction of p-toluidine with phosgene gas in the presence of a solvent like toluene. The reaction is exothermic and requires careful control of temperature and phosgene concentration to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions: p-Tolyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-Tolyl isocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This methyl group can provide steric hindrance and electronic effects that differentiate it from other isocyanates, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

1-isocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYGFNQQGAQEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060755
Record name p-Tolyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-58-2
Record name 4-Methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-58-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Tolyl isocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyanato-4-methyl-
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Record name p-Tolyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolyl isocyanate
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Record name P-TOLYL ISOCYANATE
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Synthesis routes and methods

Procedure details

Ethylene glycol was reacted with boron trichloride to form the borane compound of formula ##STR32## (For detailed procedure see Genmarie et. al., Tetrahedron Letters, 1984, 25, 2279). To a solution of p-tolyl methyl urethane there were added the borane compound and triethylamine and the mixture was refluxed for 5 minutes (N2 atmosphere). An instantaneous reaction was observed and a white cloudy suspension appeared in the reaction flask, due to the formation of Et3NH+Cl-. p-Tolyl isocyanate was obtained and IR spectra showed the complete disappearance of urethane moieties and the formation of isocyanate moieties.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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